molecular formula C10H13N5O B600782 Zeatin CAS No. 13114-27-7

Zeatin

Cat. No.: B600782
CAS No.: 13114-27-7
M. Wt: 219.24
InChI Key:
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Description

Zeatin is a plant growth hormone in the cytokinin family. It consists of a purine ring structure with a side chain that contains hydroxyl, amino, and olefin groups . It was discovered in the corn genus Zea, for which it is named . This compound and other cytokinins are produced in plants’ root systems .


Synthesis Analysis

The identification of this compound in 1964 belongs to Letham and co-workers . They used extracts from maize (Zea mays) to obtain crystals of pure this compound and in sufficient quantity for structural determination by MS, NMR, chromatography, and mixed melting-point analysis . This group also crystallized Z-9-riboside (ZR) from coconut (Cocos nucifera) milk .


Molecular Structure Analysis

This compound consists of a purine ring structure with a side chain that contains hydroxyl, amino, and olefin groups . The structure of this compound was greatly facilitated by fortunate advances in instrumentation . About 1960, two powerful physical methods for structure elucidation became available, namely MS and NMR .


Chemical Reactions Analysis

This compound’s chemical contributions go well beyond the identification of this compound and ZR and include two unambiguous syntheses of trans-Zeatin (to establish stereochemistry), the synthesis of 3H-cytokinins that facilitated metabolic studies, and the synthesis of deuterated internal standards for accurate mass spectral quantification .


Physical and Chemical Properties Analysis

This compound has a molecular formula of C10H13N5O and a molecular weight of 219.24 . It is soluble in sodium hydroxide .

Scientific Research Applications

  • Role in Plant Dormancy and Growth : Zeatin has been identified in the fruit of Emblica officinalis, suggesting its role in overcoming dormancy and promoting growth (Ram & Rao, 1976).

  • Biochemical and Analytical Applications : Aptamers, oligonucleotide ligands, have been developed against trans-zeatin. These show strong affinity to this compound and its derivatives, indicating their potential in chemical analysis and biological investigation of zeatins (Qi et al., 2013).

  • Cytokinin Biosynthesis and Metabolism : A gene encoding a cis-zeatin-specific O-glucosyltransferase has been isolated from maize, indicating distinct regulatory pathways for this compound isomers and their importance in cytokinin homeostasis (Martin et al., 2001).

  • Potential Cognitive Benefits : this compound supplementation has shown to mitigate cognitive deficits and inhibit acetylcholinesterase in mice models, suggesting its utility in protecting against cognitive dysfunction (Kim et al., 2008).

  • Importance in Plant Development : The isolation of the ZOG1 gene encoding this compound O-glucosyltransferase from Phaseolus lunatus highlights its critical role in cytokinin metabolism and plant development (Martin et al., 1999).

  • Application in Plant Tissue Culture : Studies on the effect of this compound on shoot multiplication in chrysanthemum plants suggest its significant influence on plant tissue culture and propagation (Saburu et al., 2016).

  • Gerontomodulatory Effects on Human Cells : this compound has demonstrated anti-aging and youth-preserving effects on human skin fibroblasts, indicating its potential in dermatological applications (Rattan & Sodagam, 2005).

  • Natural Occurrence in Plants : Evidence supports the natural occurrence of this compound in various forms in plants, emphasizing its significance in plant physiology (Miller, 1965).

  • Production by Yeast Species : Certain yeast species have been found to produce this compound, expanding its potential applications in biotechnology and agriculture (Streletskii et al., 2019).

  • Potential in Neural Disease Treatment : Theoretical studies suggest this compound's role in neural disease treatment, including potential inhibition of amyloid β-protein formation (Liu et al., 2013).

Mechanism of Action

Target of Action

Zeatin, also known as 2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol, primarily targets the cytokinin-specific binding proteins . These proteins play a crucial role in the regulation of cell growth, differentiation, and division .

Mode of Action

This compound interacts with its targets, the cytokinin-specific binding proteins, to regulate various cellular processes. It acts as a high-affinity ligand for several receptors, including the Arabidopsis histidine kinases (AHK), specifically AHK3, which is important in plant development .

Biochemical Pathways

This compound affects the cytokinin signaling pathway, which is essential for cell division and differentiation. It binds to the cytokinin receptors, initiating a phosphorylation cascade that leads to the activation of transcription factors. These factors then regulate the expression of cytokinin-responsive genes, influencing various aspects of plant growth and development .

Pharmacokinetics

It is known to be soluble in dmso , which suggests it could be absorbed and distributed in organisms

Result of Action

The interaction of this compound with its targets leads to a range of molecular and cellular effects. For instance, it has been shown to inhibit UV-induced MEK/ERK activation, upregulate AQP3 in a time- and dose-dependent manner, and attenuate UV-induced loss of AQP3 in keratinocytes . This suggests that this compound may have potential applications in protecting skin cells from UV damage.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, light intensity and spectral composition can affect the transcriptome profiles of this compound

Future Directions

Zeatin has a variety of effects including promoting callus initiation when combined with auxin, promoting fruit set, retarding yellowing for vegetables, causing auxiliary stems to grow and flower, and stimulating seed germination and seedling growth . Future research may focus on the role of this compound in plant physiology and development, especially the role of cytokinins moving in the xylem .

Properties

IUPAC Name

2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O/c1-7(4-16)2-3-11-9-8-10(13-5-12-8)15-6-14-9/h2,5-6,16H,3-4H2,1H3,(H2,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKQTCBAMSWPJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCNC1=NC=NC2=C1NC=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10859662
Record name 2-Methyl-4-(9H-purin-6-ylamino)-2-buten-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10859662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13114-27-7
Record name 2-Methyl-4-(9H-purin-6-ylamino)-2-buten-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13114-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-4-(9H-purin-6-ylamino)-2-buten-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10859662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is zeatin and why is it important in plant biology?

A: this compound is a naturally occurring plant hormone belonging to the cytokinin family. [] It plays a crucial role in regulating various aspects of plant growth and development, including cell division, shoot formation, leaf senescence, and responses to environmental stress.

Q2: What is the difference between trans-zeatin and cis-zeatin?

A: this compound exists in two isomeric forms: trans-zeatin and cis-zeatin. Trans-zeatin is the more abundant and biologically active form in most plants, exhibiting significant effects on cell division and growth. Cis-zeatin, often found in lower concentrations, demonstrates weaker biological activity in many plant species. [, , ] Interestingly, research suggests that cis-zeatin may play a more prominent role in specific organs of certain plant species like chickpea seeds, potato tubers, and rice roots. []

Q3: How does this compound interact with its target in plant cells?

A: While the exact mechanisms of this compound action are still under investigation, it is known to bind to specific receptor proteins within plant cells. [] This binding triggers a cascade of signaling events, ultimately influencing gene expression and cellular processes related to growth and development.

Q4: What are some of the downstream effects of this compound binding to its target?

A4: this compound binding to its receptor can lead to a variety of downstream effects, including:

  • Stimulation of cell division: this compound promotes cell division in plant tissues, contributing to growth and development. [, ]
  • Shoot formation: this compound plays a key role in shoot formation and branching. []
  • Delay of leaf senescence: It can delay the natural aging process of leaves, known as senescence, by promoting chlorophyll synthesis and maintaining cellular integrity. [, , ]
  • Influence on source-sink relationships: this compound is involved in regulating the transport and allocation of nutrients within the plant. []

Q5: Can you provide the molecular formula, weight, and spectroscopic data for this compound?

A5:

  • Spectroscopic Data: this compound's structure can be confirmed using various spectroscopic methods, including:
    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the hydrogen and carbon atoms in the molecule, including their connectivity and environment. []
    • Mass Spectrometry (MS): Allows for the determination of the molecule's mass-to-charge ratio, aiding in identification and characterization. [, ]
    • Ultraviolet-Visible (UV-Vis) Spectroscopy: Offers insights into the molecule's electronic transitions and can be used for quantification. []

Q6: What is the significance of this compound riboside and this compound nucleotide?

A: this compound often exists in plants not only as the free base but also in conjugated forms, such as this compound riboside and this compound nucleotide. [] These conjugated forms act as storage reserves of this compound and can be converted to the active form when needed. This compound riboside is the primary transport form, while this compound nucleotide is considered a precursor to other metabolites. []

Q7: How does the structure of this compound affect its biological activity?

A: The structure of this compound significantly influences its biological activity. Modifications to the side chain, particularly the presence or absence of a double bond at the 2,3-position, dramatically affect its potency. [] For example, in certain Phaseolus genotypes, dihydrothis compound (lacking the double bond) demonstrates greater activity compared to trans-zeatin. [] The presence and position of the methyl group, hydroxyl substitution, and side chain cyclization also influence this compound's activity. []

Q8: Can you explain the role of this compound O-glucosides?

A: this compound O-glucosides are metabolites of this compound formed through glycosylation, a process where a sugar molecule is attached to the this compound molecule. [] These O-glucosides, along with N-glucosides, are considered less active forms of this compound, potentially serving as storage or transport forms within the plant. [] Interestingly, chloroplasts seem to accumulate higher levels of N(9)-glucosides of this compound and dihydrothis compound. []

Q9: Are there any known methods to enhance this compound stability?

A9: While specific information on formulating this compound for enhanced stability is limited within the provided research, general approaches to improve the stability of phytohormones like this compound could include:

    Q10: What are some analytical techniques used to study this compound in plant tissues?

    A10: Researchers employ various analytical methods to identify and quantify this compound and its metabolites in plant samples. Some commonly used techniques include:

    • High-Performance Liquid Chromatography (HPLC): This method separates different cytokinin forms based on their chemical properties, allowing for their identification and quantification. [, , , ]
    • Immunoaffinity Chromatography: Utilizes antibodies specific to this compound or its derivatives to selectively isolate them from complex plant extracts. [, ]
    • Radioimmunoassay (RIA): Employs antibodies to detect and quantify this compound based on its competition with a radiolabeled this compound standard. [, ]
    • Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates and identifies different cytokinin forms based on their mass-to-charge ratios, providing structural confirmation and quantification. [, , ]
    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Combines the separation power of liquid chromatography with the sensitivity and selectivity of tandem mass spectrometry for precise identification and quantification of this compound and its metabolites. [, ]

    Q11: What is the relationship between this compound and plant tissue culture?

    A: this compound is frequently used as a supplement in plant tissue culture media to promote cell division, shoot formation, and plant regeneration. [, , , , , ] Optimizing this compound concentration in the culture medium is critical, as different plant species and even genotypes within a species can exhibit varying sensitivities to this compound. [, , ]

    Q12: Are there any known alternatives to this compound in promoting plant growth and development?

    A: Yes, other cytokinins, both natural and synthetic, can elicit similar effects on plant growth and development. [, ] Some commonly used alternatives include:

      Q13: What is the historical context of this compound discovery and research?

      A: The discovery of this compound marked a significant milestone in plant hormone research. It was first isolated from immature corn kernels (Zea mays) in 1964 by Letham and Miller, and its structure was elucidated soon after. [] Since then, extensive research has focused on understanding the biosynthesis, metabolism, transport, and diverse roles of this compound in plant growth and development. The development of sensitive analytical techniques, such as GC-MS and LC-MS/MS, has significantly advanced our ability to study this compound dynamics in plants.

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